

# E-3030 Free Acid: A Technical Overview of a Dual PPAR $\alpha$ / $\gamma$ Agonist

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## Compound of Interest

Compound Name: *E-3030 free acid*

Cat. No.: *B1671013*

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## Introduction

**E-3030 free acid**, scientifically known as (2S)-3-(3-((2S)-3-(4-CHLORO-2-CYANOPHENOXY)-2-FLUOROPROPOXY)PHENYL)-2-ISOPROPOXYPROPIONIC ACID, is a potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the alpha ( $\alpha$ ) and gamma ( $\gamma$ ) isoforms. Developed by Eisai Co., Ltd., this phenylpropionic acid derivative has demonstrated potential in preclinical studies for the management of metabolic disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **E-3030 free acid**, including available quantitative data, experimental methodologies, and relevant signaling pathways.

## Discovery and Development

E-3030 was synthesized by Eisai Co., Ltd. as part of their research into novel treatments for metabolic diseases. It emerged from a class of phenylpropionic acid derivatives designed to act as PPAR agonists. The development of E-3030 reached at least Phase I clinical trials, although its current development status suggests it may have been discontinued.

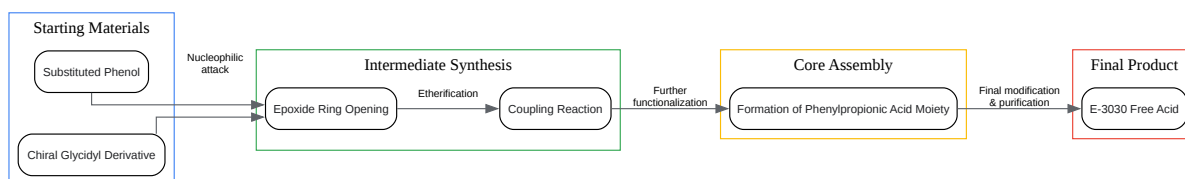
## Chemical Properties

Property	Value
Systematic Name	(2S)-3-(3-((2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy)phenyl)-2-isopropoxypropionic acid
Molecular Formula	C22H23ClFNO5
Molecular Weight	435.87 g/mol

## Synthesis

While a definitive, step-by-step synthesis protocol for **E-3030 free acid** is not publicly available in full detail, the general approach for creating similar phenylpropionic acid derivatives involves a multi-step synthetic route. Based on patents filed by Eisai for related compounds, a plausible synthetic strategy can be outlined.

Logical Synthesis Workflow:



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Caption: A generalized synthetic workflow for phenylpropionic acid derivatives like E-3030.

Note: This represents a logical, high-level overview. The actual synthesis would involve specific reagents, catalysts, and reaction conditions that are proprietary to Eisai.

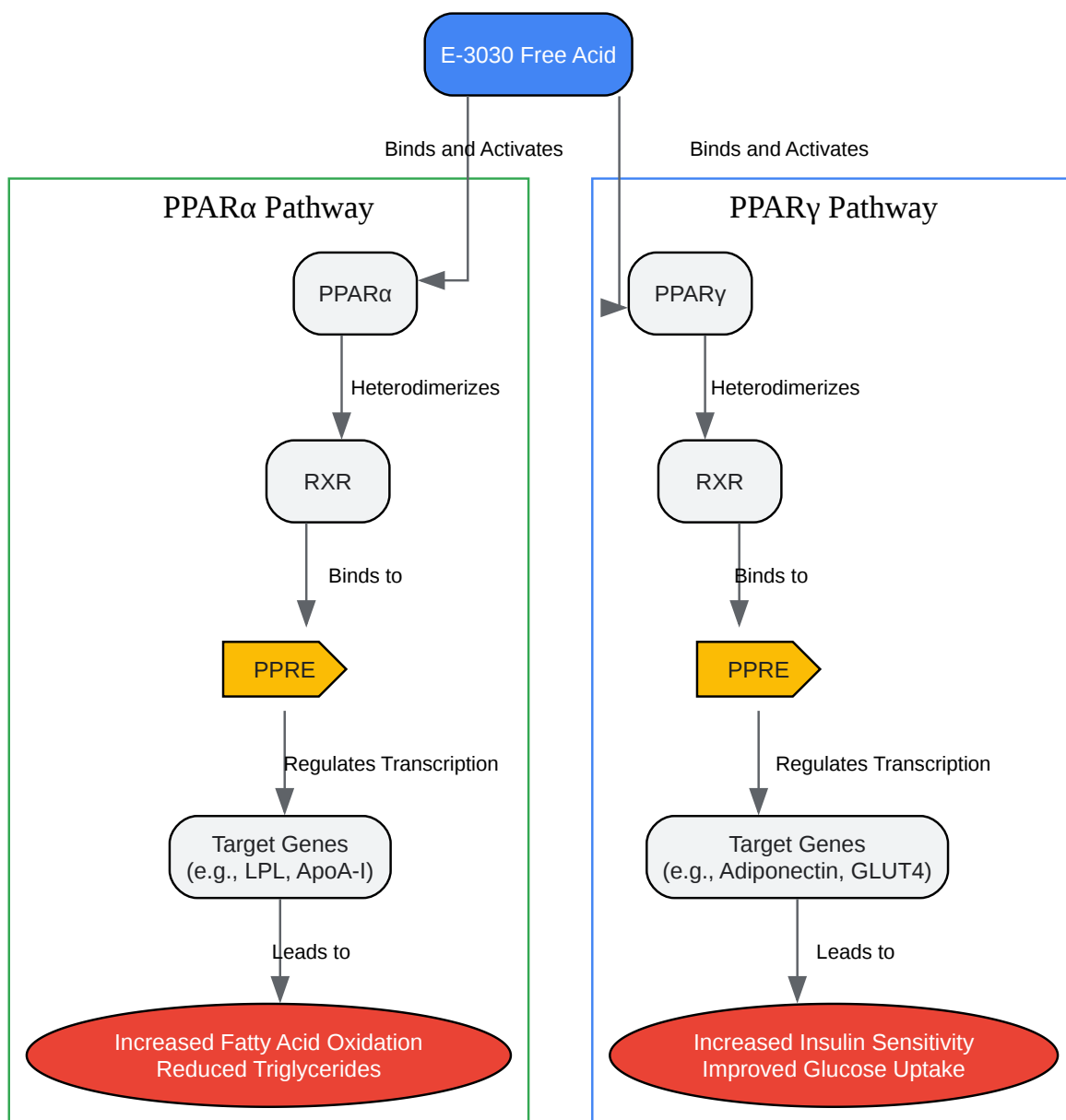
## Biological Activity and Mechanism of Action

**E-3030 free acid** functions as a dual agonist for PPAR $\alpha$  and PPAR $\gamma$ . These nuclear receptors are critical regulators of lipid and glucose metabolism.

- **PPAR $\alpha$  Activation:** Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle. Activation of PPAR $\alpha$  leads to increased fatty acid oxidation and a reduction in circulating triglycerides.
- **PPAR $\gamma$  Activation:** Highly expressed in adipose tissue, where it plays a key role in adipogenesis, fatty acid storage, and insulin sensitization.

By activating both receptors, E-3030 has the potential to address both dyslipidemia and hyperglycemia, common comorbidities in type 2 diabetes.

Signaling Pathway:



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Caption: The signaling pathways of PPARα and PPARγ activated by **E-3030 free acid**.

## Quantitative Data

Parameter	Receptor	Value
EC50	Human PPAR $\alpha$	65 nM
EC50	Human PPAR $\gamma$	34 nM

## Experimental Protocols

While detailed, step-by-step protocols from the original studies are not fully available, the following outlines the likely methodologies used for the in vitro and in vivo characterization of **E-3030 free acid**.

### In Vitro PPAR Transactivation Assay

Objective: To determine the potency (EC50) of **E-3030 free acid** in activating PPAR $\alpha$  and PPAR $\gamma$ .

Methodology:

- Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.
- Transfection: Cells are co-transfected with two plasmids:
  - An expression vector containing the ligand-binding domain of either human PPAR $\alpha$  or PPAR $\gamma$  fused to a DNA-binding domain (e.g., GAL4).
  - A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).
- Treatment: Transfected cells are treated with varying concentrations of **E-3030 free acid**.
- Luciferase Assay: After an incubation period, cell lysates are assayed for luciferase activity. The luminescence signal is proportional to the level of receptor activation.
- Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.

Workflow Diagram:



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